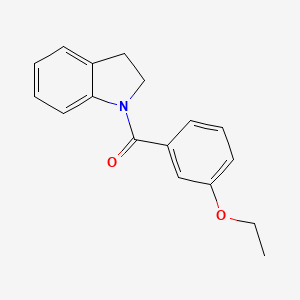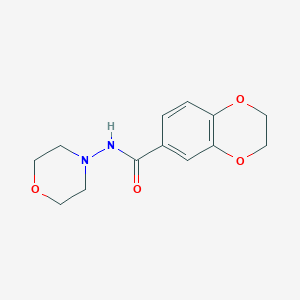![molecular formula C18H28N2O2 B4184843 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine](/img/structure/B4184843.png)
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine
描述
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine, also known as MPBP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
科学研究应用
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine has also shown promise as a potential treatment for Parkinson's disease, schizophrenia, and other neurological disorders.
作用机制
The exact mechanism of action of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine is not fully understood. However, it has been suggested that 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine acts as a partial agonist at 5-HT1A receptors and as an antagonist at D2 receptors. These receptors are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These effects may contribute to the anxiolytic, antidepressant, and antipsychotic properties of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine.
实验室实验的优点和局限性
One of the main advantages of using 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine in lab experiments is its high potency and selectivity for specific receptors. This allows for precise manipulation of the neurotransmitter systems involved in various neurological disorders. However, 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine is a synthetic compound that may have limited relevance to the natural systems in the body. Additionally, the effects of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine may vary depending on the experimental conditions, such as the dose and route of administration.
未来方向
There are several potential future directions for research on 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine. One area of interest is the development of more selective and potent derivatives of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine that can target specific receptors and neurotransmitter systems. Another area of interest is the investigation of the long-term effects of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine on the brain and behavior. Finally, the potential clinical applications of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia, warrant further investigation.
Conclusion:
In conclusion, 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine, or 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine, is a synthetic compound that has shown promise as a potential treatment for various neurological disorders. Its high potency and selectivity for specific receptors make it a valuable tool for investigating the mechanisms underlying these disorders. However, further research is needed to fully understand the effects of 1-[2-(2-methylphenoxy)butanoyl]-4-propylpiperazine on the brain and behavior and to develop more selective and potent derivatives.
属性
IUPAC Name |
2-(2-methylphenoxy)-1-(4-propylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-10-19-11-13-20(14-12-19)18(21)16(5-2)22-17-9-7-6-8-15(17)3/h6-9,16H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHPQCDHFGKDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C(CC)OC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-butylphenyl)-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4184764.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide](/img/structure/B4184768.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide](/img/structure/B4184770.png)
![2-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-furamide](/img/structure/B4184772.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4184779.png)
![1-[2-(3-bromophenoxy)propanoyl]piperidine](/img/structure/B4184788.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184796.png)
![1-[(2-isopropylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4184810.png)

![methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4184815.png)

![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B4184827.png)
![N-(2-methoxyphenyl)-4,5-dimethyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4184834.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184850.png)